

potential research applications of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
Cat. No.:	B080623

[Get Quote](#)

An In-depth Technical Guide to **2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine**: Properties, Synthesis, and Research Applications

Introduction

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, also known by its synonym Davicil, is a versatile synthetic organic compound belonging to the class of chlorinated pyridines^{[1][2]}. Its chemical structure is characterized by a pyridine ring substituted with four chlorine atoms and a methylsulfonyl group^[2]. This high degree of chlorination and the presence of the electron-withdrawing methylsulfonyl group contribute to its unique chemical properties, stability, and reactivity, making it a compound of significant interest in various research and industrial fields^{[1][2]}.

Primarily, it serves as a key intermediate or building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries^{[1][3][4]}. Its utility also extends to material science and environmental studies^[1]. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its established and potential research applications for scientists and drug development professionals.

Physicochemical and Regulatory Information

The fundamental properties of **2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine** are summarized below. It is typically a white to slightly yellow or orange crystalline powder at room temperature and is stable under standard conditions[1][2].

Property	Value	Source(s)
CAS Number	13108-52-6	[1][2][5][6]
Molecular Formula	C ₆ H ₃ Cl ₄ NO ₂ S	[1][5][6][7]
Molecular Weight	294.96 - 294.97 g/mol	[1][6][7][8]
IUPAC Name	2,3,5,6-tetrachloro-4-methylsulfonylpyridine	[5][9][10]
Synonyms	Davicil, Dowicil S-13, TCM-pyridine	[1][9]
Appearance	White, slightly yellow or orange crystalline powder	[1]
Melting Point	146 - 151 °C	[1]
Purity	≥ 95% (GC)	[1]
Storage Conditions	Room Temperature, dry conditions	[1][3]

Core Research Applications

The unique structure of **2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine** makes it a valuable compound in several areas of research and development.

Agricultural Chemistry

The most prominent application of this compound is in agricultural chemistry, where it serves as a key intermediate in the synthesis of various agrochemicals[1][3].

- Herbicides: It is a valuable component for developing effective weed control solutions. Its structure allows for targeted action against specific plant enzymes and species, which can enhance crop yield and sustainability[1][3].

- Fungicides and Microbiocides: The compound is listed as a fungicide and microbiocide[5][10]. Pyridine derivatives, in general, are known to possess significant antimicrobial and antifungal properties[11].
- Pesticides: It is used in the manufacture of pesticides[12]. The high chlorine content is a feature of many pesticides designed to disrupt the nervous systems of pests[13].

Pharmaceutical Development

Pyridine scaffolds are foundational in modern drug discovery due to their presence in numerous biologically active molecules[4][14]. **2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine** is explored for its potential in synthesizing new pharmaceuticals.

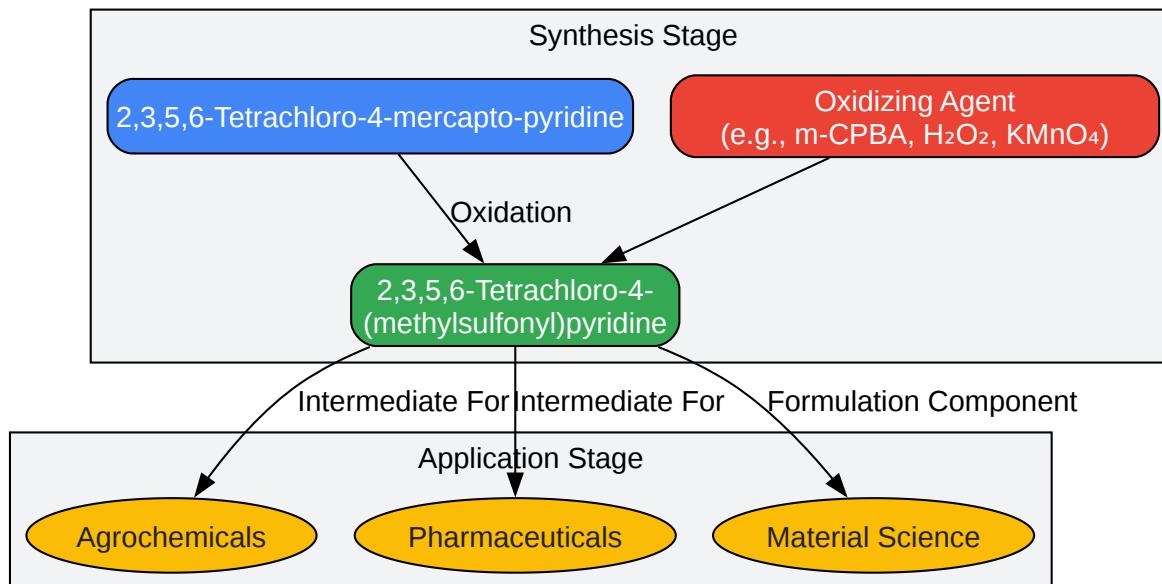
- Antimicrobial Agents: There is research interest in its use for developing new antimicrobial agents[1][2]. The pyridine nucleus is a common feature in compounds with antibacterial and antiviral activities[11].
- Chemical Intermediate: Its reactivity makes it a useful building block for creating diverse chemical libraries, which can be screened for various biological activities in the search for new lead compounds[2][4].

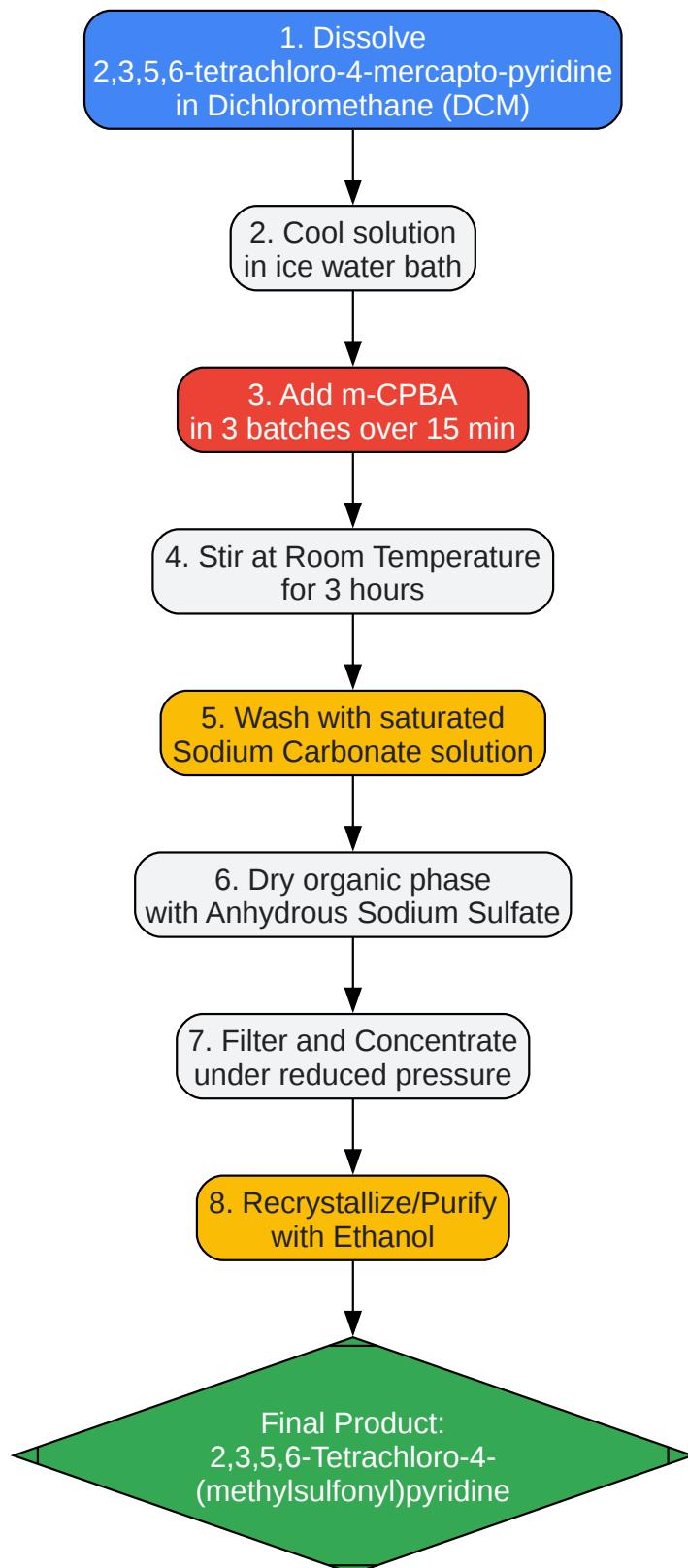
Material Science

The stability and reactivity of the compound are harnessed in material science applications.

- Specialty Coatings and Polymers: Its properties are beneficial for formulating specialty coatings and polymers, where it can enhance durability and resistance to environmental factors[1].

Environmental Science


The compound is used in studies focused on the environmental impact of agricultural chemicals. Researchers use it to assess the effects of pesticides, which aids in the development of safer agricultural practices[1].


Synthesis and Experimental Protocols

The primary method for producing **2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine** involves the oxidation of its thioether precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine.

General Synthesis Workflow

The logical flow from a precursor to the final product and its subsequent applications can be visualized as a multi-stage process. The compound acts as a central hub, linking initial synthesis to diverse end-uses.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13108-52-6: 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyri... [cymitquimica.com]
- 3. 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine [lgcstandards.com]
- 11. mdpi.com [mdpi.com]
- 12. tera.org [tera.org]
- 13. Page loading... [guidechem.com]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential research applications of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080623#potential-research-applications-of-2-3-5-6-tetrachloro-4-methylsulfonyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com